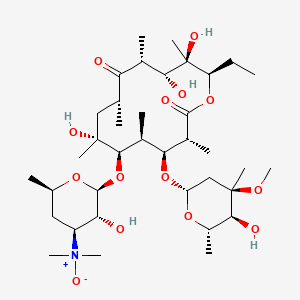

Erythromycin A N-oxide

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

C37H67NO14 |

|---|---|

Peso molecular |

749.9 g/mol |

Nombre IUPAC |

(2S,3R,4S,6R)-2-[[(3R,4S,5S,6R,7R,9R,11R,12R,13R,14R)-14-ethyl-7,12,13-trihydroxy-4-[(2S,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-2,10-dioxo-oxacyclotetradec-6-yl]oxy]-3-hydroxy-N,N,6-trimethyloxan-4-amine oxide |

InChI |

InChI=1S/C37H67NO14/c1-14-25-37(10,45)30(41)20(4)27(39)18(2)16-35(8,44)32(52-34-28(40)24(38(11,12)46)15-19(3)48-34)21(5)29(22(6)33(43)50-25)51-26-17-36(9,47-13)31(42)23(7)49-26/h18-26,28-32,34,40-42,44-45H,14-17H2,1-13H3/t18-,19-,20+,21+,22-,23+,24+,25-,26-,28-,29+,30-,31+,32-,34+,35-,36-,37+/m1/s1 |

Clave InChI |

LUIPOVCSQJTWHA-FXYCZVHTSA-N |

SMILES isomérico |

CC[C@@H]1[C@]([C@@H]([C@H](C(=O)[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)[N+](C)(C)[O-])O)(C)O)C)C)O)(C)O |

SMILES canónico |

CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)[N+](C)(C)[O-])O)(C)O)C)C)O)(C)O |

Origen del producto |

United States |

Foundational & Exploratory

Synthesis and Characterization of Erythromycin A N-oxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Erythromycin (B1671065) A N-oxide, a significant metabolite of the macrolide antibiotic Erythromycin A. This document outlines detailed experimental protocols, presents key analytical data in a structured format, and illustrates the relevant chemical pathways and relationships. Erythromycin A N-oxide is not only a metabolite but also serves as a potential impurity in commercial erythromycin preparations and is a precursor in the synthesis of other macrolide antibiotics like clarithromycin.[1]

Physicochemical Properties

This compound is a white solid with distinct solubility and molecular characteristics.[2] Its fundamental properties are summarized below.

| Property | Value | Reference |

| CAS Number | 992-65-4 | [2][3] |

| Molecular Formula | C₃₇H₆₇NO₁₄ | [2][4] |

| Molecular Weight | 749.9 g/mol | [2][4] |

| Appearance | White Solid | [2] |

| Solubility | Soluble in water, ethanol, methanol (B129727), DMF, DMSO | [2] |

| Storage | -20°C | [2] |

Synthesis of this compound

The synthesis of this compound is achieved through the selective oxidation of the tertiary amine group (the dimethylamino moiety on the desosamine (B1220255) sugar) of Erythromycin A. While specific detailed protocols are not abundant in readily available literature, a standard and effective method involves the use of a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), a reagent widely used for the N-oxidation of amines.

Experimental Protocol: Synthesis via m-CPBA Oxidation

This protocol describes a general procedure for the N-oxidation of Erythromycin A using m-CPBA.

Materials:

-

Erythromycin A

-

meta-Chloroperoxybenzoic acid (m-CPBA, typically 70-77% purity)

-

Dichloromethane (B109758) (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica (B1680970) gel for column chromatography

-

Solvents for chromatography (e.g., Dichloromethane/Methanol gradient)

Procedure:

-

Dissolution: Dissolve Erythromycin A (1.0 equivalent) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon). The concentration can be approximately 0.1 M.

-

Cooling: Cool the solution to 0°C using an ice-water bath.

-

Reagent Addition: Slowly add a solution of m-CPBA (approximately 1.1 to 1.2 equivalents) in dichloromethane to the cooled Erythromycin A solution dropwise over 15-30 minutes. The slow addition helps to control the reaction temperature and prevent over-oxidation.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC), typically using a mobile phase of DCM:Methanol (e.g., 9:1 v/v) with a suitable stain (e.g., anisaldehyde). The product, being more polar, will have a lower Rf value than the starting material. The reaction is typically complete within 1-3 hours.

-

Quenching: Once the reaction is complete, quench the excess m-CPBA by adding saturated aqueous sodium thiosulfate solution and stir for 15 minutes.

-

Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (to remove m-chlorobenzoic acid), and then with brine.

-

Drying and Concentration: Dry the separated organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude this compound using silica gel column chromatography. Elute with a gradient of methanol in dichloromethane (e.g., 2% to 10% methanol) to isolate the pure product.

-

Final Product: Combine the pure fractions, evaporate the solvent, and dry the resulting white solid under high vacuum.

Synthesis Workflow

Caption: Workflow for the N-oxidation of Erythromycin A.

Characterization of this compound

The structural confirmation of the synthesized this compound is performed using a combination of spectroscopic techniques. The data should be compared with the known data for the starting material, Erythromycin A.

Mass Spectrometry

Mass spectrometry confirms the addition of an oxygen atom to the parent molecule.

Protocol:

-

Technique: Electrospray Ionization (ESI) in positive ion mode is typically used.

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent like methanol or acetonitrile.

-

Analysis: Infuse the sample into the mass spectrometer. Acquire the full scan mass spectrum to identify the protonated molecular ion [M+H]⁺. Perform tandem MS (MS/MS) on the parent ion to observe fragmentation patterns.

Data Presentation:

| Compound | Molecular Ion [M+H]⁺ (Expected) | Key Fragmentation (Expected) |

| Erythromycin A | m/z 734.5 | Loss of cladinose (B132029) sugar (m/z 576.4), Loss of desosamine sugar (m/z 558.4)[5][6] |

| This compound | m/z 750.5 | Loss of cladinose sugar (m/z 592.4), Loss of desosamine N-oxide (m/z 574.4) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is crucial for confirming the site of oxidation. The formation of the N-oxide group causes characteristic downfield shifts for the protons and carbons near the nitrogen atom.

Protocol:

-

Solvent: Deuterated chloroform (B151607) (CDCl₃) or deuterated methanol (CD₃OD).

-

Instruments: A 400 MHz or higher field NMR spectrometer.

-

Experiments: Acquire ¹H NMR, ¹³C NMR, DEPT, COSY, HSQC, and HMBC spectra for full structural assignment.

Data Presentation: ¹H NMR (Reference data for Erythromycin A in CDCl₃)[7][8]

| Proton Assignment (Erythromycin A) | Chemical Shift (δ, ppm) | Expected Shift for N-oxide | Rationale |

| N(CH₃)₂ | ~2.30 (s, 6H) | Downfield shift to ~3.2-3.4 ppm | Strong deshielding from the positively charged nitrogen and the oxygen atom. |

| H-3'' | ~2.45 (m, 1H) | Downfield shift | Inductive effect from the adjacent N-oxide group. |

| H-2'' | ~3.25 (m, 1H) | Downfield shift | Inductive effect from the N-oxide group. |

| Other Protons | Various | Minor or no significant shift | Effects are localized to the desosamine sugar moiety. |

Data Presentation: ¹³C NMR (Reference data for Erythromycin A in CDCl₃)[8][9]

| Carbon Assignment (Erythromycin A) | Chemical Shift (δ, ppm) | Expected Shift for N-oxide | Rationale |

| N(CH₃)₂ | ~40.3 | Downfield shift to ~60-65 ppm | Strong deshielding effect of N-oxidation. |

| C-3'' | ~65.5 | Downfield shift | Inductive effect from the adjacent N-oxide group. |

| C-2'' | ~29.0 | Downfield shift | Inductive effect from the N-oxide group. |

| Other Carbons | Various | Minor or no significant shift | Effects are localized to the desosamine sugar moiety. |

Infrared (IR) Spectroscopy

IR spectroscopy can be used to identify the presence of the N-O functional group.

Protocol:

-

Technique: Attenuated Total Reflectance (ATR) or KBr pellet method.

-

Analysis: Acquire the spectrum in the range of 4000-400 cm⁻¹.

Data Presentation: (Reference data for Erythromycin A)[5][10]

| Functional Group | Wavenumber (cm⁻¹) (Erythromycin A) | Expected Change for N-oxide |

| O-H Stretch | ~3450-3475 (broad) | Present |

| C-H Stretch | ~2940-2980 | Present |

| C=O Stretch (Ester/Ketone) | ~1720-1740 | Present |

| N-O Stretch | Absent | Appearance of a new band at ~950-970 cm⁻¹ |

Logical Relationships

This compound exists in a network of related macrolide structures, being both a product of metabolism and a synthetic intermediate.

Caption: Relationship between Erythromycin A and its N-oxide.

References

- 1. This compound | Benchchem [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. scbt.com [scbt.com]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. The Electrospray Ionization - Mass Spectra of Erythromycin A Obtained from a Marine Streptomyces sp. Mutant - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structural elucidation studies of erythromycins by electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. magritek.com [magritek.com]

- 8. lawdata.com.tw [lawdata.com.tw]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Erythromycin A N-oxide: A Technical Whitepaper on its Antibacterial Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Erythromycin (B1671065) A is a well-established macrolide antibiotic that functions by inhibiting bacterial protein synthesis. Its N-oxide derivative, Erythromycin A N-oxide, is a metabolite and synthetic precursor that has been the subject of study to understand the structure-activity relationships of macrolides. This technical guide provides an in-depth analysis of the antibacterial mechanism of action of this compound. It consolidates the current understanding that N-oxidation of the desosamine (B1220255) sugar's dimethylamino group, a critical pharmacophore for ribosomal binding, leads to a significant reduction or complete loss of antibacterial activity. This document summarizes the mechanism of the parent compound, presents quantitative data for erythromycin A to provide a baseline for activity, and details relevant experimental protocols for the assessment of antibacterial efficacy.

Introduction

Erythromycin A, a 14-membered macrolide, has long been a cornerstone in the treatment of various bacterial infections, particularly those caused by Gram-positive bacteria. Its mechanism of action involves the inhibition of protein synthesis by binding to the 50S ribosomal subunit. This compound is a derivative formed by the oxidation of the tertiary amine on the desosamine sugar. This modification has been shown to have a profound impact on the molecule's biological activity, rendering it largely inactive as an antibacterial agent. Understanding the mechanism behind this inactivation is crucial for the rational design of new macrolide antibiotics and for comprehending the metabolic fate and potential for drug-drug interactions of erythromycin.

Mechanism of Action: The Critical Role of the Desosamine Moiety

The antibacterial activity of erythromycin A is critically dependent on its ability to bind to the bacterial 50S ribosomal subunit. This binding occurs within the nascent peptide exit tunnel (NPET), effectively blocking the elongation of the polypeptide chain.

2.1. The Mechanism of Action of Erythromycin A

Erythromycin A obstructs the NPET, leading to the dissociation of peptidyl-tRNA from the ribosome during the translocation step of protein synthesis. This bacteriostatic action prevents the bacteria from producing essential proteins, thereby inhibiting their growth and replication. The key interaction for this binding is mediated by the dimethylamino group on the desosamine sugar moiety of erythromycin A, which forms a crucial hydrogen bond with the N1 position of adenine (B156593) 2058 (A2058) of the 23S rRNA within the 50S ribosomal subunit.

2.2. The Impact of N-Oxidation on Antibacterial Activity

The conversion of the dimethylamino group to an N-oxide in this compound fundamentally alters the electronic and steric properties of this critical pharmacophore. The introduction of the oxygen atom prevents the formation of the essential hydrogen bond with A2058 in the ribosomal tunnel. This disruption of the key binding interaction significantly reduces the affinity of this compound for the bacterial ribosome, leading to its inactivation as an antibacterial agent. While this compound can be formed in vivo as a metabolite, it is generally considered to be an inactive form of the drug.

Quantitative Data: Antibacterial Potency

| Bacterial Strain | Erythromycin A MIC (µg/mL) |

| Staphylococcus aureus | 0.25 - 2 |

| Streptococcus pneumoniae | 0.015 - 0.5 |

| Streptococcus pyogenes | 0.03 - 0.12 |

| Haemophilus influenzae | 1 - 8 |

| Moraxella catarrhalis | 0.06 - 0.25 |

| Mycoplasma pneumoniae | ≤0.015 |

Note: MIC values can vary depending on the specific strain and testing methodology.

Experimental Protocols

To assess the antibacterial activity of a compound like this compound and compare it to its parent compound, the following experimental protocols are typically employed.

4.1. Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

4.1.1. Broth Microdilution Method

-

Preparation of Inoculum: A standardized suspension of the test bacterium (e.g., Staphylococcus aureus ATCC 29213) is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Preparation of Compound Dilutions: A serial two-fold dilution of this compound and Erythromycin A is prepared in a 96-well microtiter plate. A growth control well (containing no antibiotic) and a sterility control well (containing uninoculated broth) are included.

-

Inoculation: Each well (except the sterility control) is inoculated with the bacterial suspension.

-

Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours.

-

Interpretation of Results: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.

4.2. Ribosome Binding Assay

This assay measures the ability of a compound to bind to the bacterial ribosome.

-

Isolation of Ribosomes: 70S ribosomes are isolated from a suitable bacterial strain (e.g., Escherichia coli) through differential centrifugation.

-

Radiolabeling (Optional): A radiolabeled macrolide (e.g., [14C]-Erythromycin A) can be used as a competitor to assess the binding of non-labeled compounds like this compound.

-

Binding Reaction: Constant concentrations of ribosomes and the radiolabeled macrolide are incubated with increasing concentrations of the test compound (this compound).

-

Separation of Bound and Free Ligand: The ribosome-ligand complexes are separated from the unbound ligand using techniques such as ultrafiltration or centrifugation.

-

Quantification: The amount of bound radiolabeled ligand is quantified using liquid scintillation counting. The concentration of the test compound that inhibits 50% of the binding of the radiolabeled ligand (IC50) is determined.

4.3. In Vitro Protein Synthesis Inhibition Assay

This assay directly measures the effect of a compound on bacterial protein synthesis.

-

Preparation of Cell-Free Extract (S30 Extract): An extract containing all the necessary components for protein synthesis (ribosomes, tRNAs, enzymes) is prepared from a bacterial culture.

-

Reaction Mixture: The S30 extract is combined with a buffer containing amino acids (including a radiolabeled amino acid, e.g., [35S]-methionine), an energy source (ATP, GTP), and a template mRNA.

-

Incubation with Compound: The reaction mixtures are incubated with various concentrations of the test compound (this compound) and a positive control (Erythromycin A).

-

Measurement of Protein Synthesis: The incorporation of the radiolabeled amino acid into newly synthesized proteins is measured by precipitating the proteins and quantifying the radioactivity.

-

Data Analysis: The concentration of the compound that inhibits protein synthesis by 50% (IC50) is calculated.

Signaling Pathways and Experimental Workflows

5.1. Mechanism of Action of Erythromycin A

Caption: Mechanism of Erythromycin A antibacterial action.

5.2. Inactivation by N-Oxidation

Caption: Inactivation mechanism of this compound.

5.3. Experimental Workflow for MIC Determination

Caption: Workflow for MIC determination via broth microdilution.

Conclusion

The available evidence strongly indicates that this compound is devoid of significant antibacterial activity. The mechanism of this inactivation is the chemical modification of the dimethylamino group on the desosamine sugar, which is essential for high-affinity binding to the bacterial 50S ribosomal subunit. This understanding reinforces the critical role of the desosamine moiety in the antibacterial action of macrolides and provides valuable insights for the future design of novel antibiotics. Further studies to quantify the precise reduction in binding affinity and to explore the potential for in vivo reduction of the N-oxide back to the active form may be warranted.

The Biological Activity of Erythromycin A N-Oxide: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Erythromycin (B1671065) A, a well-established macrolide antibiotic, is known for both its antimicrobial and anti-inflammatory properties. Its metabolism in vivo can lead to the formation of various metabolites, including Erythromycin A N-oxide. This technical guide provides a comprehensive overview of the biological activity of this specific metabolite. While extensive data exists for the parent compound, this paper will synthesize the available information on this compound, focusing on its anticipated antimicrobial and anti-inflammatory effects, the underlying mechanisms of action of macrolides, and the experimental approaches used to characterize these activities. The modification of the desosamine (B1220255) sugar's dimethylamino group to an N-oxide is suggested to have a significant impact on the molecule's biological activity, potentially leading to its inactivation[1].

Introduction to Erythromycin and its N-Oxide Metabolite

Erythromycin is a macrolide antibiotic produced by the bacterium Saccharopolyspora erythraea. It exerts its bacteriostatic effect by inhibiting protein synthesis in susceptible bacteria[2]. Beyond its antimicrobial action, erythromycin is recognized for its immunomodulatory and anti-inflammatory effects, which are leveraged in the treatment of chronic inflammatory diseases[3].

This compound is a metabolite of erythromycin A and can be found as a potential impurity in commercial preparations of the antibiotic[2]. It is also utilized as a precursor in the synthesis of another widely used macrolide, clarithromycin[1]. The key structural difference between erythromycin A and its N-oxide is the oxidation of the tertiary amine on the desosamine sugar to an N-oxide. This seemingly minor chemical modification can significantly alter the physicochemical properties of the molecule and, consequently, its biological activity.

Antimicrobial Activity

The antimicrobial action of erythromycin A stems from its ability to bind to the 50S subunit of the bacterial ribosome, thereby interfering with protein synthesis[2][4]. The dimethylamino group on the desosamine sugar is crucial for this binding and, therefore, for the antibiotic's efficacy[1].

Mechanism of Action

Erythromycin and other macrolide antibiotics inhibit the translocation step of bacterial protein synthesis. They bind to the polypeptide exit tunnel on the 50S ribosomal subunit, leading to the dissociation of peptidyl-tRNA from the ribosome. This action is typically bacteriostatic, meaning it inhibits bacterial growth rather than directly killing the bacteria.

Anticipated Activity of this compound

Quantitative Data

A comprehensive search of the scientific literature did not yield specific MIC values for this compound. For the parent compound, Erythromycin A, the MIC90 values against various bacterial genera are well-documented and are presented in the table below for comparative context.

| Bacterial Genus | MIC90 (mg/L) |

| Streptococcus | 0.015 - 2.0[2] |

| Staphylococcus | 0.015 - 2.0[2] |

| Haemophilus | 0.015 - 2.0[2] |

Anti-inflammatory and Immunomodulatory Activity

Erythromycin A exhibits significant anti-inflammatory effects independent of its antimicrobial properties. These effects are attributed to its ability to modulate various components of the immune system, particularly neutrophils.

Mechanisms of Anti-inflammatory Action

The anti-inflammatory mechanisms of erythromycin are multifaceted and include:

-

Inhibition of Neutrophil NADPH Oxidase: Erythromycin has been shown to inhibit the activity of NADPH oxidase in neutrophils, a key enzyme responsible for the production of reactive oxygen species (ROS) during the inflammatory response. The IC50 for this inhibition has been reported as 0.7 mM in a whole-cell system and 0.2 mM in a cell-free system[5].

-

Modulation of Signaling Pathways: Erythromycin can influence intracellular signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, which are central to the expression of pro-inflammatory cytokines[6][7][8][9].

-

Upregulation of Developmental Endothelial Locus-1 (DEL-1): Erythromycin has been found to upregulate the expression of DEL-1, an endogenous inhibitor of leukocyte adhesion. By doing so, it can reduce the infiltration of neutrophils into inflamed tissues[10].

Anticipated Activity of this compound

The impact of N-oxidation on the anti-inflammatory properties of erythromycin is not well-documented. It is plausible that some of the anti-inflammatory effects, particularly those not directly dependent on the charge of the desosamine sugar, might be retained to some extent. However, without specific experimental data (e.g., IC50 values for cytokine inhibition or NADPH oxidase activity), the anti-inflammatory potential of this compound remains speculative.

Quantitative Data

Specific quantitative data on the anti-inflammatory activity of this compound (e.g., IC50 values) were not found in the reviewed literature.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the biological activity of compounds like this compound. Below are generalized protocols for key experiments.

Antimicrobial Susceptibility Testing

Method: Broth microdilution is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Protocol Outline:

-

Preparation of Antimicrobial Agent: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Serial Dilutions: Perform two-fold serial dilutions of the stock solution in a 96-well microtiter plate containing appropriate bacterial growth medium (e.g., Mueller-Hinton Broth).

-

Bacterial Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) of the test organism.

-

Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension.

-

Incubation: Incubate the plates at a suitable temperature (e.g., 37°C) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.

Neutrophil NADPH Oxidase Activity Assay

Method: The activity of NADPH oxidase can be measured by detecting the production of superoxide (B77818) radicals.

Protocol Outline:

-

Neutrophil Isolation: Isolate neutrophils from fresh human blood using density gradient centrifugation.

-

Cell Treatment: Pre-incubate the isolated neutrophils with varying concentrations of this compound.

-

Stimulation: Stimulate the neutrophils with an agonist such as phorbol (B1677699) myristate acetate (B1210297) (PMA) or N-formyl-methionyl-leucyl-phenylalanine (fMLP) to activate NADPH oxidase.

-

Superoxide Detection: Measure superoxide production using a detection reagent such as cytochrome c or luminol. The change in absorbance or luminescence is proportional to the amount of superoxide produced.

-

Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the NADPH oxidase activity.

DEL-1 Expression Assay

Method: The effect of a compound on the expression of DEL-1 can be assessed at both the mRNA and protein levels in endothelial cells.

Protocol Outline:

-

Cell Culture: Culture human endothelial cells (e.g., HUVECs) to confluence.

-

Treatment: Treat the cells with different concentrations of this compound for a specified period.

-

RNA Isolation and RT-qPCR (for mRNA expression):

-

Isolate total RNA from the treated cells.

-

Synthesize cDNA from the RNA.

-

Perform quantitative real-time PCR (qPCR) using primers specific for the EDIL3 gene (which encodes DEL-1) and a housekeeping gene for normalization.

-

-

ELISA (for protein expression):

-

Collect the cell culture supernatant.

-

Use a specific Enzyme-Linked Immunosorbent Assay (ELISA) kit to quantify the concentration of secreted DEL-1 protein.

-

Visualizations

To better illustrate the concepts discussed, the following diagrams are provided.

Conclusion

This compound is a significant metabolite of erythromycin A. Based on the crucial role of the dimethylamino group in the antimicrobial activity of macrolides, it is strongly suggested that the N-oxide metabolite has significantly reduced or no antibacterial efficacy. The impact of this structural modification on the anti-inflammatory properties of erythromycin is less clear and warrants further investigation. This technical guide has summarized the known biological activities of the parent compound and provided a framework for the experimental evaluation of the N-oxide metabolite. Future research should focus on generating specific quantitative data for this compound to definitively characterize its biological profile and to better understand the structure-activity relationships of macrolide antibiotics.

References

- 1. This compound | Benchchem [benchchem.com]

- 2. caymanchem.com [caymanchem.com]

- 3. scbt.com [scbt.com]

- 4. The Comprehensive Antibiotic Resistance Database [card.mcmaster.ca]

- 5. Anti-inflammatory action of erythromycin. Its inhibitory effect on neutrophil NADPH oxidase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Erythromycin inhibits transcriptional activation of NF-kappaB, but not NFAT, through calcineurin-independent signaling in T cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Erythromycin suppresses nuclear factor-kappaB and activator protein-1 activation in human bronchial epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effects of Erythromycin on the Proliferation and Apoptosis of Cultured Nasal Polyp-Derived Cells and the Extracellular Signal-Regulated Kinase (ERK)/Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Erythromycin inhibits cigarette smoke-induced inflammation through regulating the PPARγ/NF-κB signaling pathway in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A novel macrolide–Del-1 axis to regenerate bone in old age - PMC [pmc.ncbi.nlm.nih.gov]

In Vivo Formation of Erythromycin A N-Oxide via CYP3A4: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Erythromycin (B1671065) A, a widely used macrolide antibiotic, undergoes extensive metabolism in the liver, primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme. The predominant metabolic pathway is N-demethylation of the desosamine (B1220255) sugar moiety. However, the formation of erythromycin A N-oxide is another potential metabolic route. This technical guide provides a comprehensive overview of the in vivo metabolism of erythromycin A with a focus on the CYP3A4-mediated formation of its N-oxide and N-demethylated metabolites. It includes detailed experimental protocols for the quantification of these metabolites, a summary of available quantitative data, and visualizations of the metabolic pathways and experimental workflows. While N-demethylation is well-characterized, this guide also addresses the current knowledge gap regarding the in vivo quantitative significance of this compound formation.

Introduction

Erythromycin is a cornerstone of antibacterial therapy, but its clinical efficacy and potential for drug-drug interactions are significantly influenced by its pharmacokinetic profile, particularly its metabolism. The cytochrome P450 (CYP) superfamily of enzymes, with CYP3A4 being the most abundant isoform in the human liver, plays a critical role in the biotransformation of erythromycin. The metabolism of erythromycin is a key determinant of its oral bioavailability and is also responsible for its well-documented mechanism-based inhibition of CYP3A4, which can lead to significant clinical drug interactions.

The primary metabolic transformation of erythromycin A is the sequential removal of the two methyl groups from the dimethylamino group of the desosamine sugar, a process known as N-demethylation. This reaction is catalyzed by CYP3A4. Another plausible metabolic pathway is the N-oxidation of the tertiary amine on the desosamine sugar to form this compound. This guide delves into the available scientific literature to provide a detailed understanding of these metabolic processes.

Metabolic Pathways of Erythromycin A via CYP3A4

The metabolism of erythromycin A by CYP3A4 primarily follows the N-demethylation pathway. The potential for N-oxidation also exists, although it is less documented in vivo.

N-Demethylation Pathway

The major route of erythromycin A metabolism involves the oxidative removal of methyl groups from the dimethylamino function on the desosamine sugar. This process, catalyzed by CYP3A4, leads to the formation of N-demethylerythromycin A.[1] The liberated methyl group is subsequently oxidized to formaldehyde. The erythromycin breath test, a clinical tool to assess in vivo CYP3A4 activity, is based on the measurement of radiolabeled CO2 in the breath after administration of [¹⁴C-N-methyl]-erythromycin.[2]

N-Oxidation Pathway

The tertiary amine of the desosamine sugar is also susceptible to N-oxidation, which would result in the formation of this compound. N-oxide metabolites are common for drugs containing tertiary amines and can be formed by both CYP and flavin-containing monooxygenase (FMO) enzymes.[2] While the existence of this compound as a chemical entity is confirmed, its quantitative formation in vivo via CYP3A4 remains poorly characterized in the scientific literature.

Quantitative Data on Erythromycin A Metabolism

Quantitative data on the in vivo metabolism of erythromycin A predominantly focuses on the parent drug and its N-demethylated metabolite. There is a notable scarcity of studies that have specifically quantified the in vivo formation of this compound.

Table 1: Summary of Pharmacokinetic Parameters of Erythromycin and its Major Metabolite

| Parameter | Erythromycin A | N-demethylerythromycin A | Reference |

| Half-life (t½) | 1.5 - 2.0 hours | Not consistently reported | |

| Primary Route of Elimination | Biliary excretion | Metabolite excretion | |

| Major Metabolizing Enzyme | CYP3A4 | - |

Note: The table highlights the well-established data for erythromycin A and the lack of consistent reporting for its N-demethylated metabolite's specific pharmacokinetic parameters. Data for this compound is not available in the reviewed literature.

Experimental Protocols

This section provides detailed methodologies for the in vivo study of erythromycin metabolism and the in vitro analysis of its metabolites.

In Vivo Animal Study Protocol for Pharmacokinetic Analysis

This protocol is designed for the oral administration of erythromycin to rats to study the plasma concentrations of the parent drug and its metabolites over time.

4.1.1. Materials and Equipment

-

Erythromycin A

-

Vehicle for oral administration (e.g., 0.5% w/v carboxymethylcellulose)

-

Male Wistar rats (200-250 g)

-

Oral gavage needles

-

Blood collection tubes (containing anticoagulant, e.g., EDTA)

-

Centrifuge

-

-80°C freezer for sample storage

-

LC-MS/MS system

4.1.2. Procedure

-

Animal Acclimatization: Acclimate rats to the housing conditions for at least one week prior to the experiment.

-

Dosing Solution Preparation: Prepare a homogenous suspension of erythromycin A in the chosen vehicle at the desired concentration.

-

Dosing: Administer a single oral dose of the erythromycin A suspension to the rats via oral gavage.

-

Blood Sampling: Collect blood samples (approximately 0.25 mL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

-

Plasma Preparation: Immediately centrifuge the collected blood samples to separate the plasma.

-

Sample Storage: Store the plasma samples at -80°C until analysis.

-

LC-MS/MS Analysis: Quantify the concentrations of erythromycin A, N-demethylerythromycin A, and potentially this compound in the plasma samples using a validated LC-MS/MS method (see section 4.3).

In Vitro Metabolism Study using Human Liver Microsomes

This protocol describes an in vitro assay to investigate the metabolism of erythromycin A by human liver microsomes, which are a rich source of CYP enzymes, including CYP3A4.

4.2.1. Materials and Equipment

-

Erythromycin A

-

Pooled human liver microsomes (HLMs)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Potassium phosphate (B84403) buffer (pH 7.4)

-

Incubator/water bath (37°C)

-

Acetonitrile (B52724) (for reaction quenching)

-

Centrifuge

-

LC-MS/MS system

4.2.2. Procedure

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing potassium phosphate buffer, human liver microsomes, and erythromycin A at the desired concentration.

-

Pre-incubation: Pre-incubate the reaction mixture at 37°C for 5 minutes to allow the components to reach thermal equilibrium.

-

Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubation: Incubate the reaction mixture at 37°C for a specified period (e.g., 0, 5, 15, 30, 60 minutes).

-

Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile.

-

Protein Precipitation: Centrifuge the mixture to precipitate the microsomal proteins.

-

Sample Analysis: Transfer the supernatant to a new tube for analysis by LC-MS/MS to quantify the parent drug and its metabolites.

LC-MS/MS Protocol for Quantification of Erythromycin A and its Metabolites

This protocol provides a general framework for the development of a sensitive and specific LC-MS/MS method for the simultaneous quantification of erythromycin A, N-demethylerythromycin A, and this compound in plasma samples.[3][4]

4.3.1. Sample Preparation

-

Protein Precipitation: To a known volume of plasma, add a precipitating agent (e.g., acetonitrile) to remove proteins.

-

Internal Standard: Add an appropriate internal standard (e.g., a stable isotope-labeled version of erythromycin or a structurally similar compound) to correct for variability in sample processing and instrument response.

-

Centrifugation: Centrifuge the sample to pellet the precipitated proteins.

-

Supernatant Transfer: Transfer the supernatant to a clean tube for analysis.

4.3.2. LC-MS/MS Conditions

-

Chromatographic Column: A C18 reversed-phase column is typically suitable for the separation of these compounds.

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is commonly employed.

-

Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for each analyte and the internal standard need to be optimized.

Table 2: Example MRM Transitions for LC-MS/MS Analysis

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Erythromycin A | 734.5 | 576.4, 158.2 |

| N-demethylerythromycin A | 720.5 | 562.4, 158.2 |

| This compound | 750.5 | To be determined |

| Internal Standard (e.g., Roxithromycin) | 837.5 | 679.5, 158.1 |

Note: The m/z values are illustrative and may vary slightly depending on the instrument and ionization conditions. The product ions for this compound would need to be determined experimentally.

Discussion and Future Directions

The in vivo metabolism of erythromycin A is a critical factor influencing its therapeutic efficacy and safety profile. While the N-demethylation pathway mediated by CYP3A4 is well-established as the major metabolic route, the role and quantitative contribution of N-oxidation to this compound remain largely unexplored in vivo. The lack of available quantitative data for the N-oxide metabolite in biological matrices from in vivo studies represents a significant knowledge gap.

Future research should focus on the following areas:

-

Development and validation of a specific and sensitive LC-MS/MS method for the simultaneous quantification of erythromycin A, N-demethylerythromycin A, and this compound in various biological matrices (plasma, urine, feces).

-

In vivo pharmacokinetic studies in animal models and humans to determine the plasma concentration-time profiles and excretion patterns of all three compounds after erythromycin A administration.

-

In vitro studies using human liver microsomes and recombinant CYP3A4 to quantitatively compare the kinetics of N-demethylation and N-oxidation, determining key parameters such as Km and Vmax for each pathway.

-

Investigation of the potential pharmacological activity and toxicity of this compound to fully understand its clinical relevance.

By addressing these research questions, a more complete picture of the in vivo fate of erythromycin A can be established, which will be invaluable for optimizing its clinical use and predicting drug-drug interactions.

Conclusion

The in vivo metabolism of erythromycin A is dominated by CYP3A4-mediated N-demethylation. While the formation of this compound is a chemically plausible metabolic pathway, its in vivo significance has not been quantitatively established. This technical guide provides researchers with the necessary background, experimental protocols, and analytical methods to further investigate the complete metabolic profile of erythromycin A. A deeper understanding of all metabolic pathways, including N-oxidation, is crucial for a comprehensive assessment of the drug's disposition and its potential for clinically relevant interactions.

References

- 1. Quantitative analysis of erythromycin, its major metabolite and clarithromycin in chicken tissues and eggs via QuEChERS extraction coupled with ultrahigh-performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. hyphadiscovery.com [hyphadiscovery.com]

- 3. Sensitive determination of erythromycin in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

Exploratory Studies on the Pharmacology of Erythromycin A N-oxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Erythromycin (B1671065), a widely used macrolide antibiotic, undergoes metabolic transformation in vivo, leading to the formation of various derivatives, including Erythromycin A N-oxide. This technical guide provides a comprehensive overview of the current understanding of the pharmacology of this compound, a metabolite that is also a key precursor in the synthesis of other macrolide antibiotics such as clarithromycin.[1] While extensive pharmacological data on this compound is scarce, this document synthesizes the available information, drawing comparisons with the parent compound, erythromycin. It details standard experimental protocols for antibacterial susceptibility testing and chemical synthesis, and presents visual representations of metabolic pathways and hypothetical experimental workflows to guide future research in this area. The central hypothesis emerging from the limited available data is that N-oxidation of the desosamine (B1220255) sugar's dimethylamino group, a site crucial for ribosomal binding, likely leads to a significant reduction or inactivation of antibacterial activity.[1]

Introduction

Erythromycin is a macrolide antibiotic produced by the bacterium Saccharopolyspora erythraea. It exerts its bacteriostatic effect by binding to the 50S subunit of the bacterial ribosome, thereby inhibiting protein synthesis.[] The metabolism of erythromycin primarily occurs in the liver via the cytochrome P450 system, specifically CYP3A4, leading to N-demethylation.[][3] One of the metabolites formed is this compound.[4] This compound is not only a product of in vivo metabolism but also serves as a synthetic intermediate.[1] Despite its presence as a metabolite, dedicated studies on the pharmacological profile of this compound are limited. This guide aims to collate the existing knowledge and provide a framework for future exploratory studies.

Comparative Properties of Erythromycin and this compound

The following table summarizes the known properties of erythromycin and the inferred or known properties of this compound. The lack of extensive research on the N-oxide derivative necessitates a comparative approach to understand its potential pharmacological characteristics.

| Property | Erythromycin A | This compound | References |

| Chemical Formula | C₃₇H₆₇NO₁₃ | C₃₇H₆₇NO₁₄ | [4] |

| Molecular Weight | 733.9 g/mol | 749.9 g/mol | [4] |

| Antibacterial Activity | Broad-spectrum, primarily against Gram-positive bacteria. MICs range from <0.1 to >128 µg/mL depending on the bacteria. | Not extensively studied, but N-oxidation of the dimethylamino group is suggested to inactivate the drug. | [1] |

| Mechanism of Action | Binds to the 50S ribosomal subunit, inhibiting protein synthesis. | Presumed to have significantly reduced or no binding to the 50S ribosomal subunit due to modification of the key dimethylamino group. | [1] |

| Metabolic Fate | Primarily metabolized by CYP3A4-mediated N-demethylation in the liver. | Can be formed as a metabolite of erythromycin. It can be reverted to Erythromycin A under reducing conditions. | [1] |

| Role in Synthesis | Parent compound. | Precursor in the synthesis of clarithromycin. | [1] |

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate evaluation of novel compounds. Below are methodologies for key experiments relevant to the study of this compound.

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol describes a standard method for determining the MIC of an antimicrobial agent against a bacterial strain.

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a specific bacterium.

Materials:

-

This compound

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Spectrophotometer

-

Incubator (35°C ± 2°C)

Procedure:

-

Preparation of Antimicrobial Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration of 10 mg/mL.

-

Serial Dilutions: Perform serial two-fold dilutions of the this compound stock solution in CAMHB in the wells of a 96-well microtiter plate to achieve a range of desired concentrations.

-

Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the diluted this compound. Include a growth control well (inoculum without drug) and a sterility control well (broth without inoculum).

-

Incubation: Incubate the microtiter plate at 35°C ± 2°C for 18-24 hours.

-

Reading the MIC: The MIC is the lowest concentration of this compound at which there is no visible growth of the bacteria. This can be determined visually or by measuring the optical density at 600 nm.

Synthesis of this compound

This protocol outlines a general method for the chemical synthesis of this compound from Erythromycin A.

Objective: To synthesize this compound for in vitro and in vivo studies.

Materials:

-

Erythromycin A

-

m-Chloroperoxybenzoic acid (m-CPBA)

-

Dichloromethane (CH₂Cl₂)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Sodium sulfate (B86663) (Na₂SO₄)

-

Rotary evaporator

-

Chromatography apparatus

Procedure:

-

Dissolution: Dissolve Erythromycin A in dichloromethane.

-

Oxidation: Cool the solution in an ice bath and slowly add a solution of m-CPBA in dichloromethane. The molar ratio of m-CPBA to Erythromycin A should be carefully controlled to favor N-oxidation.

-

Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC).

-

Quenching: Once the reaction is complete, quench the excess m-CPBA by adding a reducing agent, such as sodium thiosulfate (B1220275) solution.

-

Work-up: Wash the organic layer with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Concentrate the solution under reduced pressure using a rotary evaporator. Purify the crude product by column chromatography on silica (B1680970) gel to obtain pure this compound.

-

Characterization: Confirm the identity and purity of the synthesized compound using techniques such as NMR spectroscopy and mass spectrometry.

Signaling Pathways and Experimental Workflows

Visualizing complex biological and experimental processes is essential for clarity and understanding. The following diagrams were generated using Graphviz (DOT language).

Metabolic Pathway of Erythromycin

The metabolism of erythromycin is a complex process primarily occurring in the liver. The following diagram illustrates the key steps, including the formation of this compound.

Proposed Mechanism of Action and Inactivation

Erythromycin's antibacterial activity relies on its specific binding to the bacterial ribosome. The diagram below illustrates this mechanism and the hypothesized inactivation through N-oxidation.

Hypothetical Experimental Workflow for Pharmacological Evaluation

A systematic workflow is essential for the comprehensive evaluation of a new antibiotic derivative. The following diagram proposes a logical progression of studies for this compound.

Discussion and Future Directions

The current body of literature strongly suggests that this compound is a minor metabolite of erythromycin with likely reduced or no significant antibacterial activity. The N-oxidation of the tertiary amine on the desosamine sugar appears to be a critical modification that hinders its interaction with the bacterial ribosome. However, the lack of direct, quantitative pharmacological data on this compound represents a significant knowledge gap.

Future research should focus on:

-

Systematic In Vitro Susceptibility Testing: Determining the MIC and Minimum Bactericidal Concentration (MBC) of purified this compound against a broad panel of clinically relevant bacteria is a crucial first step.

-

Pharmacokinetic Studies: In vivo studies in animal models are necessary to determine the pharmacokinetic profile of this compound, including its absorption, distribution, metabolism, and excretion.

-

Metabolic Stability and Reversibility: Investigating the conditions under which this compound is converted back to Erythromycin A in biological systems would provide valuable insights into its potential as a prodrug.

-

Mechanism of Inactivation: Biophysical studies, such as ribosomal binding assays, could definitively confirm the impact of N-oxidation on the interaction with the 50S ribosomal subunit.

Conclusion

While this compound is a known metabolite and a useful synthetic intermediate, its own pharmacological properties remain largely uncharacterized. This technical guide has summarized the available information, provided essential experimental protocols, and proposed a roadmap for future research. The systematic evaluation of this compound will not only enhance our understanding of erythromycin's metabolism but also contribute to the broader knowledge of macrolide structure-activity relationships, which is vital for the development of new and improved antibiotics.

References

Erythromycin A N-oxide: A Technical Guide to its Solubility in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of erythromycin (B1671065) A N-oxide in various organic solvents. While quantitative solubility data for this specific derivative remains limited in publicly available literature, this document compiles the existing qualitative information and offers a framework for its experimental determination. For comparative context, quantitative solubility data for the parent compound, erythromycin A, is also presented.

Introduction to Erythromycin A N-oxide

This compound is a metabolite of erythromycin A, a well-known macrolide antibiotic. The addition of an oxygen atom to the tertiary amine of the desosamine (B1220255) sugar moiety results in the formation of the N-oxide. This modification can alter the physicochemical properties of the parent molecule, including its solubility, which is a critical parameter in drug development, formulation, and analytical characterization.

Solubility of this compound

Qualitative Solubility Data

Current literature and supplier data sheets consistently report that this compound is soluble in a range of polar organic solvents.

Table 1: Qualitative Solubility of this compound

| Solvent | Solubility |

| Dimethylformamide (DMF) | Soluble |

| Dimethyl sulfoxide (B87167) (DMSO) | Soluble |

| Ethanol | Soluble |

| Methanol | Soluble |

| Water | Soluble |

This information is based on publicly available safety data sheets and product information from chemical suppliers.

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data (e.g., in mg/mL or mol/L) for this compound in the aforementioned organic solvents has not been published. The lack of precise data underscores the need for experimental determination for applications requiring exact concentration measurements.

Comparative Quantitative Solubility of Erythromycin A

To provide a frame of reference, the following table summarizes the quantitative solubility of the parent compound, erythromycin A, in several organic solvents. It is important to note that these values may not be directly extrapolated to the N-oxide derivative due to differences in molecular structure and polarity.

Table 2: Quantitative Solubility of Erythromycin A

| Solvent | Reported Solubility |

| Ethanol | ~30 mg/mL - 136 mg/mL[1][2] |

| Dimethyl sulfoxide (DMSO) | ~15 mg/mL - 250 mg/mL[1][2] |

| Dimethylformamide (DMF) | ~15 mg/mL[1] |

Note: The reported solubility values for erythromycin A can vary between sources, potentially due to differences in experimental conditions such as temperature, pH, and the physical form of the compound.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic equilibrium solubility of a compound.[3] The following is a generalized protocol that can be adapted for determining the solubility of this compound in various organic solvents.

Materials

-

This compound (solid, of known purity)

-

Selected organic solvents (e.g., ethanol, methanol, DMSO, DMF) of analytical grade

-

Glass vials or flasks with airtight screw caps

-

Orbital shaker or other suitable agitation device with temperature control

-

Analytical balance

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

High-Performance Liquid Chromatography (HPLC) or a validated spectrophotometric method for concentration analysis

-

Volumetric flasks and pipettes

Procedure

-

Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure that a saturated solution is achieved.

-

Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (typically 24 to 48 hours) to allow the system to reach equilibrium. It is advisable to take samples at various time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached (i.e., the concentration of the solute in the solution is constant).

-

Sample Collection and Preparation: Once equilibrium is achieved, cease agitation and allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle. Carefully withdraw an aliquot of the supernatant.

-

Separation of Solid and Liquid Phases: Immediately filter the collected supernatant through a suitable syringe filter (e.g., 0.22 µm or 0.45 µm) to remove any undissolved microparticles. The choice of filter membrane should be compatible with the organic solvent used.

-

Quantification: Accurately dilute the clear filtrate with a suitable solvent to a concentration within the calibrated range of the analytical method. Analyze the concentration of this compound in the diluted sample using a validated HPLC or spectrophotometric method.

-

Calculation: Calculate the solubility of this compound in the solvent by taking into account the dilution factor. The results are typically expressed in mg/mL or mol/L.

Key Considerations

-

Purity of Compound and Solvents: The purity of both the this compound and the organic solvents can significantly impact the solubility results.

-

Temperature Control: Solubility is temperature-dependent; therefore, maintaining a constant and accurately recorded temperature throughout the experiment is critical.

-

Equilibrium Time: The time required to reach equilibrium can vary depending on the compound and the solvent. It is essential to experimentally verify that equilibrium has been achieved.

-

Analytical Method Validation: The analytical method used for quantification must be validated for accuracy, precision, linearity, and specificity for this compound in the chosen solvent matrix.

Visualizations

The following diagrams illustrate the relationship between erythromycin A and its N-oxide, as well as the general workflow for experimental solubility determination.

Caption: Metabolic conversion of Erythromycin A to its N-oxide derivative.

Caption: General workflow of the shake-flask method for solubility determination.

References

Structural Elucidation of Erythromycin A N-Oxide: An In-Depth Technical Guide Using NMR Spectroscopy

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erythromycin A is a well-established macrolide antibiotic, and its metabolites and derivatives are of significant interest in drug development and quality control. One such derivative is Erythromycin A N-oxide, a metabolite formed in vivo that can also be present as an impurity in bulk drug substance.[] The formation of the N-oxide occurs at the dimethylamino group of the desosamine (B1220255) sugar. A thorough structural characterization of this compound is crucial for understanding its biological activity, potential toxicity, and for establishing analytical standards. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous structural elucidation of complex organic molecules like this compound in solution.[2] This technical guide provides a comprehensive overview of the application of NMR spectroscopy for the structural confirmation of this compound, including detailed experimental protocols and a comparative analysis of its spectral data with that of the parent compound, Erythromycin A.

Structural Relationship and Key Spectroscopic Features

The primary structural difference between Erythromycin A and this compound is the oxidation of the tertiary amine on the desosamine sugar to an N-oxide. This modification induces significant changes in the local electronic environment, which are readily detectable by NMR spectroscopy. The key changes are expected to be observed in the chemical shifts of the protons and carbons in the vicinity of the N-oxide group.

References

Erythromycin A N-oxide: A Comprehensive Technical Review

For Researchers, Scientists, and Drug Development Professionals

Abstract

Erythromycin (B1671065) A N-oxide, a significant metabolite and synthetic precursor of the macrolide antibiotic erythromycin A, holds considerable interest in pharmaceutical research. This technical guide provides an in-depth overview of Erythromycin A N-oxide, focusing on its core chemical properties, synthesis, characterization, and biological relevance. Detailed experimental protocols and quantitative data are presented to support researchers in their drug development and scientific exploration endeavors.

Core Chemical Properties

This compound is characterized by the addition of an oxygen atom to the tertiary amine of the desosamine (B1220255) sugar moiety of Erythromycin A. This modification alters its physicochemical properties and biological activity.

| Property | Value | Reference |

| CAS Number | 992-65-4 | [1] |

| Molecular Formula | C37H67NO14 | [1] |

| Molecular Weight | 749.92 g/mol | [1] |

Synthesis and Biotransformation

This compound can be generated through both synthetic chemical oxidation and biological transformation.

Chemical Synthesis

The targeted oxidation of the tertiary amine in Erythromycin A yields this compound. A common and effective method involves the use of meta-chloroperoxybenzoic acid (m-CPBA).

Experimental Protocol: Synthesis of this compound via m-CPBA Oxidation

-

Materials: Erythromycin A, meta-chloroperoxybenzoic acid (m-CPBA), Dichloromethane (B109758) (CH2Cl2), Saturated aqueous sodium bicarbonate (NaHCO3), Brine, Anhydrous sodium sulfate (B86663) (Na2SO4).

-

Procedure:

-

Dissolve Erythromycin A in dichloromethane at 0°C.

-

Add m-CPBA (approximately 2 equivalents) to the solution.

-

Stir the mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by pouring the mixture into a saturated aqueous solution of NaHCO3.

-

Separate the organic layer and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous Na2SO4.

-

Concentrate the solution in vacuo to obtain the crude N-oxide product.

-

If necessary, the N-oxide can be further purified by chromatography.[2]

-

A subsequent reduction step using sodium sulfite (B76179) can be employed to convert any epoxide byproducts back to the alkene, aiding in the purification of the desired N-oxide.[2]

Biotransformation

In biological systems, Erythromycin A is metabolized primarily by the cytochrome P450 enzyme system, with the CYP3A4 isoform playing a crucial role. While N-demethylation is a major metabolic pathway, the formation of this compound is also a recognized biotransformation.[3] The mechanism involves the transfer of an oxygen atom from the ferryl-oxo intermediate of CYP3A4 to the nitrogen atom of the desosamine sugar.

Metabolic Pathway of Erythromycin A to this compound

Caption: Metabolic conversion of Erythromycin A to this compound by CYP3A4.

Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of Erythromycin A is complex, showing numerous signals for the methyl, methine, and methylene (B1212753) groups of the macrolide ring and its sugar moieties.[4] For the N-oxide, shifts in the signals corresponding to the protons of the desosamine sugar, particularly those adjacent to the nitrogen atom, are expected due to the electronic effect of the N-O bond.

-

¹³C NMR: The carbon NMR spectrum of Erythromycin A reveals distinct signals for all 37 carbon atoms.[4] The formation of the N-oxide would induce a downfield shift in the signals of the carbon atoms attached to the nitrogen in the desosamine ring.

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) is a key technique for determining the molecular weight of Erythromycin A and its derivatives. For this compound, the protonated molecule [M+H]⁺ would be observed at m/z 750.5. Fragmentation patterns in tandem MS (MS/MS) would show characteristic losses of the sugar moieties, with the N-oxide modification influencing the fragmentation of the desosamine sugar. A characteristic loss of an oxygen atom (16 Da) from the precursor ion under certain ionization conditions can be indicative of an N-oxide.[5]

Infrared (IR) Spectroscopy

The IR spectrum of Erythromycin A exhibits characteristic absorption bands for hydroxyl (O-H), carbonyl (C=O), and C-O stretching vibrations.[6] The N-oxide derivative would be expected to show an additional characteristic absorption band for the N-O stretching vibration.

| Spectroscopic Data for Erythromycin A | |

| ¹H NMR (CDCl₃) | Complex spectrum with multiple signals between 0.8 and 5.1 ppm. |

| ¹³C NMR (CDCl₃) | Signals corresponding to 37 carbons, including carbonyls (~175, 221 ppm) and various C-O and C-C bonds. |

| MS (ESI) | [M+H]⁺ at m/z 734.5. |

| IR (KBr) | Bands around 3475 cm⁻¹ (O-H), 2944 cm⁻¹ (C-H), 1729 cm⁻¹ (C=O).[6] |

Biological Activity and Significance

The N-oxidation of the dimethylamino group on the desosamine sugar of Erythromycin A has a significant impact on its biological activity. This group is crucial for binding to the bacterial 50S ribosomal subunit, which is the mechanism of action for its antibacterial properties. Modification to an N-oxide can inactivate or reduce the antibacterial efficacy of the drug.

This compound is also a key precursor in the synthesis of other macrolide antibiotics, such as clarithromycin. Its study is therefore important for understanding the metabolism of erythromycin, potential drug-drug interactions mediated by CYP3A4, and for the development of new macrolide derivatives.

Experimental Workflow for Synthesis and Characterization

Caption: A typical workflow for the synthesis and characterization of this compound.

References

- 1. scbt.com [scbt.com]

- 2. Synthetic Studies on Erythromycin Derivatives: Reactivity of the C12-21 Alkene - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | Benchchem [benchchem.com]

- 4. magritek.com [magritek.com]

- 5. Fragmentation of N-oxides (deoxygenation) in atmospheric pressure ionization: investigation of the activation process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Erythromycin A N-oxide: A Technical Guide to its Source and Isolation from Saccharopolyspora erythraea

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Erythromycin (B1671065) A N-oxide, a significant metabolite derived from the fermentation of the bacterium Saccharopolyspora erythraea. This document details the source of this compound, outlines experimental protocols for its production and isolation, presents quantitative data, and visualizes key processes and pathways.

Introduction

Erythromycin A is a well-known macrolide antibiotic produced by the Gram-positive bacterium Saccharopolyspora erythraea (formerly Streptomyces erythraeus).[1] During the fermentation process for Erythromycin A, several related metabolites are also synthesized. One such derivative is Erythromycin A N-oxide, formed through the oxidation of the dimethylamino group on the desosamine (B1220255) sugar of Erythromycin A.[2] While often considered a byproduct, this compound is also recognized as a metabolite of Erythromycin A and serves as a precursor in the semisynthesis of other important macrolide antibiotics like Clarithromycin.[3][4] Understanding the production and isolation of this N-oxide is crucial for process optimization, impurity profiling, and the development of new antibiotic derivatives.

Source and Biosynthesis

This compound is naturally produced by Saccharopolyspora erythraea during fermentation.[5][6] The formation of this compound is a direct conversion from Erythromycin A, a process carried out by the microorganism itself.[5] When Erythromycin A is incubated in the fermentation medium without the presence of S. erythraea, the formation of the N-oxide is not observed.[5] This indicates an enzymatic conversion, likely mediated by an N-oxygenase. While the specific enzyme responsible for this transformation in S. erythraea has not been definitively identified, the genome of this bacterium is known to encode a significant number of cytochrome P450 enzymes, which are responsible for various oxidative reactions during erythromycin biosynthesis.[7]

The biosynthesis of the erythromycin macrolactone core, erythronolide B, is a complex process involving a modular polyketide synthase (PKS). Subsequent glycosylations and hydroxylations lead to the formation of Erythromycin A. The final step in the formation of the N-oxide is the oxidation of the tertiary amine on the desosamine sugar moiety.

Caption: Biosynthetic pathway from Erythronolide B to this compound.

Quantitative Data

The production of this compound is highly dependent on the strain of Saccharopolyspora erythraea used. While the wild-type strain produces the N-oxide in small quantities relative to Erythromycin A, certain mutant strains exhibit a significantly altered product ratio.

| Strain of S. erythraea | Product Ratio (Erythromycin A : this compound) | Reference |

| BTCC-2 (Wild-Type) | 97 : 3 | [5][6] |

| Type I and Type II mutants (erythromycin-blocked) | 70 : 30 | [5][6] |

Experimental Protocols

Fermentation for this compound Production

While specific fermentation protocols optimized for this compound are not extensively detailed in the literature, a standard protocol for Erythromycin A production can be adapted. The use of erythromycin-blocked mutant strains of S. erythraea is recommended to enhance the relative yield of the N-oxide.

4.1.1. Media Composition

A representative fermentation medium for S. erythraea is as follows:

| Component | Concentration |

| Glucose | 3% |

| Starch | 3% |

| Corn Plasma | 0.15% |

| Ammonium (B1175870) Sulfate | 0.7% |

| Soybean Oil | 0.3 ml / 5 ml |

4.1.2. Fermentation Parameters

-

Inoculum: 10%

-

Medium Volume in Flask: 50 ml / 250 ml

-

Initial pH: 6.5

-

Temperature: 33°C

-

Fermentation Time: 156 hours

(Note: This protocol is based on conditions optimized for Erythromycin A production and serves as a starting point.[8])

Isolation and Purification of this compound

The isolation of this compound from the fermentation broth involves extraction followed by chromatographic separation.

4.2.1. Extraction

-

At the end of the fermentation, adjust the pH of the whole broth to 9.5 with NaOH.

-

Extract the broth three times with an equal volume of ethyl acetate.

-

Combine the organic extracts and evaporate to dryness under reduced pressure to obtain a crude extract.

4.2.2. Chromatographic Separation

A combination of Thin-Layer Chromatography (TLC) for analytical separation and High-Performance Liquid Chromatography (HPLC) for purification is effective.

4.2.2.1. Thin-Layer Chromatography (TLC)

-

Stationary Phase: Alufolien Kieselgel 60 (Merck)[5]

-

Mobile Phase: Chloroform : Methanol : Ammonium Hydroxide (90:10:1)[5]

-

Visualization: UV light (if applicable) or by staining with a suitable reagent (e.g., anisaldehyde-sulfuric acid).

4.2.2.2. High-Performance Liquid Chromatography (HPLC)

A preparative reverse-phase HPLC is suitable for isolating pure this compound from the crude extract.

-

Column: A C18 reverse-phase column is commonly used for erythromycin separations.

-

Mobile Phase: A gradient of acetonitrile (B52724) and a buffer (e.g., ammonium acetate) is typically employed. The exact gradient conditions would need to be optimized to achieve baseline separation of this compound from Erythromycin A and other metabolites.

-

Detection: UV detection at approximately 215 nm.

Caption: Workflow for the isolation of this compound.

Physicochemical and Spectroscopic Data

-

Molecular Weight: 749.92 g/mol [9]

-

Spectroscopic Data: Detailed NMR and Mass Spectrometry data would be required for full structural confirmation and can be found in specialized chemical analysis literature.

Conclusion

This compound is a naturally occurring metabolite from Saccharopolyspora erythraea fermentations. While present in lower quantities than Erythromycin A in wild-type strains, its production can be significantly enhanced by utilizing erythromycin-blocked mutants. The isolation of this compound can be achieved through standard extraction and chromatographic techniques. This guide provides a foundational understanding for researchers and professionals in the field of drug development and microbiology to further explore the potential of this compound and to optimize its production and purification.

References

- 1. Erythromycin | C37H67NO13 | CID 12560 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | Benchchem [benchchem.com]

- 3. caymanchem.com [caymanchem.com]

- 4. Erythromycin, N-oxide | 992-65-4 [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Optimization of fermentation conditions for erythromycin-producing strain [manu61.magtech.com.cn]

- 9. scbt.com [scbt.com]

Methodological & Application

Validated HPLC Method for the Quantification of Erythromycin A N-oxide: An Application Note and Protocol

Abstract

This document provides a detailed application note and protocol for a validated High-Performance Liquid Chromatography (HPLC) method for the quantification of Erythromycin (B1671065) A N-oxide, a potential impurity and degradation product of Erythromycin A. This method is crucial for researchers, scientists, and drug development professionals involved in the quality control and stability testing of erythromycin-based pharmaceutical products. The described method is a stability-indicating assay, capable of separating Erythromycin A N-oxide from the active pharmaceutical ingredient (API) and other related substances. All experimental protocols and validation data are presented in accordance with the International Conference on Harmonisation (ICH) guidelines.

Introduction

Erythromycin is a widely used macrolide antibiotic. During its synthesis, storage, or under stress conditions, various related substances and degradation products can be formed, which may affect the safety and efficacy of the drug product. One such critical impurity is this compound, also known as Erythromycin EP Impurity H.[1] Regulatory agencies require the monitoring and quantification of such impurities to ensure the quality of pharmaceutical formulations. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for the separation and quantification of these impurities. This application note details a robust, validated, stability-indicating HPLC method for the determination of this compound.

Experimental Protocol

This protocol is based on a validated stability-indicating HPLC method for the analysis of erythromycin and its organic impurities.[2][3]

Materials and Reagents

-

This compound Reference Standard (Erythromycin EP Impurity H)[1]

-

Erythromycin A Reference Standard

-

Acetonitrile (HPLC Grade)

-

Methanol (HPLC Grade)

-

Ammonium Hydroxide (AR Grade)

-

Di-potassium hydrogen phosphate (B84403) (AR Grade)

-

Orthophosphoric acid (AR Grade)

-

Water (HPLC Grade or Milli-Q)

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is employed. The chromatographic separation is achieved on a reversed-phase C18 column.

| Parameter | Specification |

| HPLC System | Agilent 1260 Infinity II or equivalent |

| Detector | UV-Vis Detector |

| Wavelength | 215 nm[2][3] |

| Column | Waters XBridge C18 (100 mm × 4.6 mm, 3.5 µm) or equivalent[2][3] |

| Mobile Phase A | 0.4 % Ammonium Hydroxide in Water[2][3] |

| Mobile Phase B | Methanol[2][3] |

| Gradient Program | See Table 2 |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 40 °C |

| Run Time | Approximately 20 minutes |

Table 1: HPLC Instrumentation and Chromatographic Conditions

Table 2: Gradient Elution Program

| Time (min) | % Mobile Phase A | % Mobile Phase B |

|---|---|---|

| 0.0 | 70 | 30 |

| 10.0 | 30 | 70 |

| 15.0 | 30 | 70 |

| 15.1 | 70 | 30 |

| 20.0 | 70 | 30 |

Preparation of Solutions

-

Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask.

-

Dissolve in and dilute to volume with a 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B (diluent).

-

This yields a stock solution with a concentration of approximately 100 µg/mL.

-

Prepare a series of working standard solutions by diluting the Standard Stock Solution with the diluent to achieve concentrations ranging from the Limit of Quantification (LOQ) to 150% of the target concentration for the impurity.

-

Accurately weigh and transfer a quantity of the sample (e.g., powdered tablets) equivalent to 100 mg of Erythromycin A into a 100 mL volumetric flask.

-

Add approximately 70 mL of diluent and sonicate for 15 minutes to dissolve.

-

Dilute to volume with the diluent and mix well.

-

Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

Method Validation Summary

The HPLC method was validated according to ICH guidelines for specificity, linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, precision, and robustness.[2][3]

Specificity